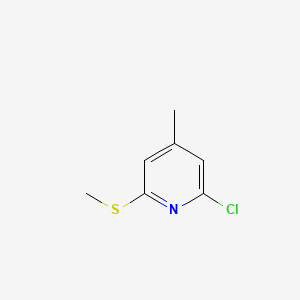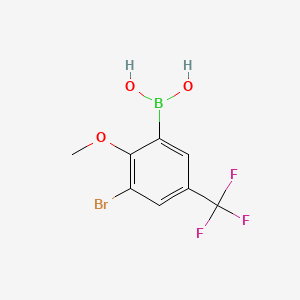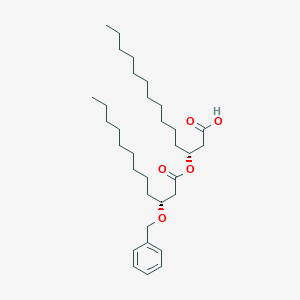
(R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dodecanoyl chain, further esterified with tetradecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy dodecanoyl intermediate. This can be achieved through the esterification of dodecanoic acid with benzyl alcohol under acidic conditions. The intermediate is then subjected to further esterification with tetradecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or altering membrane properties. For instance, it can enhance the endocytosis rate of certain molecules by adipocytes, thereby influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid benzylamide: This compound shares a similar structural framework but differs in its functional groups.
Methyl tetradecanoate: Another related compound, which is a methyl ester of tetradecanoic acid.
Tetradecanoic acid (4-methoxy-phenyl)-amide: This compound also shares a similar backbone but includes a methoxy group.
Uniqueness
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C33H56O5 |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
(3R)-3-[(3R)-3-phenylmethoxydodecanoyl]oxytetradecanoic acid |
InChI |
InChI=1S/C33H56O5/c1-3-5-7-9-11-12-14-16-21-25-31(26-32(34)35)38-33(36)27-30(24-20-15-13-10-8-6-4-2)37-28-29-22-18-17-19-23-29/h17-19,22-23,30-31H,3-16,20-21,24-28H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
Clave InChI |
JUEZGZWYRQYEJF-FIRIVFDPSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)C[C@@H](CCCCCCCCC)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCCCC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


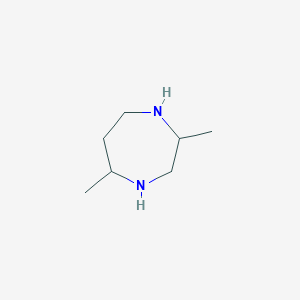
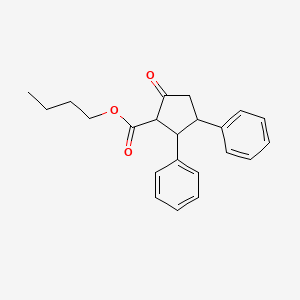
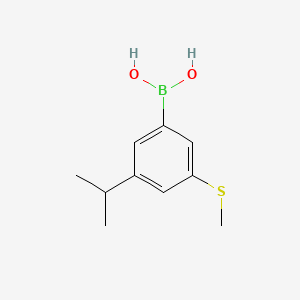
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
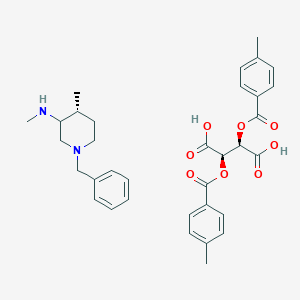
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)

